molecular formula C16H14N2O2S B12873656 5-Phenyl-3-tosyl-1H-pyrazole CAS No. 180261-49-8

5-Phenyl-3-tosyl-1H-pyrazole

Cat. No.: B12873656
CAS No.: 180261-49-8
M. Wt: 298.4 g/mol
InChI Key: OOPMRUZTXAJQOY-UHFFFAOYSA-N
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Description

5-Phenyl-3-tosyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, a phenyl group, and a tosyl group

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-tosyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazolones.

    Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include pyrazolones, pyrazolines, and various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 5-Phenyl-3-tosyl-1H-pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenyl-3-tosyl-1H-pyrazole include:

Uniqueness

What sets this compound apart is the presence of both a phenyl group and a tosyl group, which can significantly influence its reactivity and biological activity. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

180261-49-8

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)

InChI Key

OOPMRUZTXAJQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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